REACTION_CXSMILES
|
I[C:2]1[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1.[OH:12][C:13]1[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=1)[CH:16]=[O:17]>O1CCOCC1>[C:2]1([O:12][C:13]2[CH:14]=[C:15]([CH:18]=[CH:19][CH:20]=2)[CH:16]=[O:17])[C:11]2[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=2)[CH:5]=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=CC2=CC=CC=C12
|
Name
|
|
Quantity
|
1.442 g
|
Type
|
reactant
|
Smiles
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OC=1C=C(C=O)C=CC1
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
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Control Type
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UNSPECIFIED
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Setpoint
|
90 °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The solution was degassed
|
Type
|
CUSTOM
|
Details
|
flushed with nitrogen three times
|
Type
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ADDITION
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Details
|
Cesium carbonate (5.13 g), N,N-dimethylglycine hydrochloride (82 mg), and copper (I) iodide (30 mg) were added
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Type
|
TEMPERATURE
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Details
|
The solution was cooled
|
Type
|
ADDITION
|
Details
|
added to 1M aqueous HCl
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with brine and anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
The solution was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash column chromatography on silica gel with 10% ethyl acetate in hexanes
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC2=CC=CC=C12)OC=1C=C(C=O)C=CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |